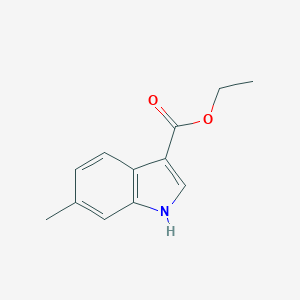
(1-isopropyl-1H-imidazol-2-yl)méthanol
Vue d'ensemble
Description
“(1-isopropyl-1H-imidazol-2-yl)methanol” is a member of imidazoles . The IUPAC name for this compound is 1H-imidazol-2-ylmethanol .
Synthesis Analysis
The synthesis of a similar compound, “(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol”, was prepared through a five-step process starting from commercially available 1-acetyladamantane . Each step proceeded in moderate-to-excellent yields and the overall yield across five steps was 28% .Molecular Structure Analysis
The compound was identified and characterized by 1H and 13C {1H} NMR, high-resolution mass spectroscopy, and elemental analysis . This molecule, as well as its precursors, are potential starting materials for further elaboration into new chelating ligands .Chemical Reactions Analysis
Each step in the synthesis of “(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol” proceeded in moderate-to-excellent yields and the overall yield across five steps was 28% .Physical And Chemical Properties Analysis
The molecular weight of “(1-isopropyl-1H-imidazol-2-yl)methanol” is 140.19 g/mol . The compound was identified and characterized by 1H and 13C {1H} NMR, high-resolution mass spectroscopy, and elemental analysis .Applications De Recherche Scientifique
Ligands chélateurs biomimétiques
La partie imidazole du (1-isopropyl-1H-imidazol-2-yl)méthanol est structurellement similaire à l’acide aminé histidine, qui joue un rôle important en chimie bioinorganique. Cette similarité lui permet d’agir comme un ligand donneur pour les atomes métalliques, imitant la fonction des métalloprotéines telles que l’hémoglobine et la méthane monooxygénase . Le potentiel du composé à servir de précurseur pour la synthèse de ligands chélateurs biomimétiques est particulièrement précieux pour l’étude des fonctions des métalloprotéines et la conception de complexes modèles qui reproduisent les sites actifs de ces protéines .
Protection stérique en chimie de coordination
Le groupe adamantyle volumineux dans le dérivé (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)méthanol offre une protection stérique substantielle d’un centre métallique coordonné. Cette propriété est essentielle pour explorer les voies réactionnelles et les intermédiaires réactifs en chimie de coordination, car elle peut influencer la réactivité et la stabilité des complexes métalliques .
Potentiel thérapeutique
Les dérivés de l’imidazole, y compris le this compound, ont montré un large éventail d’activités biologiques. Ces composés sont connus pour leurs propriétés antibactériennes, antifongiques, antivirales et anti-inflammatoires, ce qui les rend précieux dans le développement de nouveaux agents thérapeutiques . La polyvalence des dérivés de l’imidazole en conception de médicaments découle de leur capacité à interagir avec diverses cibles biologiques en raison de leur nature amphotère.
Synthèse de composés hétérocycliques
Le cycle imidazole est un noyau fondamental dans de nombreux produits naturels et produits pharmaceutiques. This compound peut être utilisé comme synthon dans la synthèse de composés hétérocycliques complexes, contribuant à la découverte et au développement de médicaments à l’efficacité améliorée et aux effets secondaires réduits .
Combattant de la résistance aux antimicrobiens (RAM)
Avec l’essor de la RAM, il existe un besoin urgent de nouveaux médicaments capables de surmonter les mécanismes de résistance. Les composés contenant de l’imidazole, tels que le this compound, sont des candidats prometteurs à cet égard en raison de leurs valeurs chimiothérapeutiques élevées et de leur potentiel à agir comme remèdes dans le développement de nouveaux agents antimicrobiens .
Synthèse chimique et réactions organiques
La structure du composé permet diverses transformations chimiques, ce qui en fait un intermédiaire précieux en synthèse organique. Il peut être utilisé pour préparer des dérivés par des réactions comme les réactions de Grignard, qui sont essentielles pour construire des molécules complexes pour des études chimiques ultérieures .
Recherche pharmacologique
La recherche sur le blocage pharmacologique des signaux de quorum sensing chez les bactéries a identifié les dérivés de l’imidazole comme inhibiteurs potentiels. Ces composés peuvent perturber les voies de communication chez les bactéries, conduisant à une réduction de la virulence et de la formation de biofilm, ce qui est crucial pour lutter contre les infections bactériennes .
Mécanisme D'action
Mode of Action
The mode of action of (1-isopropyl-1H-imidazol-2-yl)methanol is currently unknown due to the lack of specific studies on this compound . Imidazole derivatives are known to interact with various biological targets, influencing their function .
Biochemical Pathways
Imidazole derivatives are often involved in a wide range of biochemical processes, but the exact pathways influenced by this specific compound require further investigation .
Orientations Futures
Analyse Biochimique
Biochemical Properties
(1-isopropyl-1H-imidazol-2-yl)methanol plays a significant role in biochemical reactions, particularly those involving enzyme interactions. The imidazole ring in (1-isopropyl-1H-imidazol-2-yl)methanol can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. For instance, it can interact with metalloenzymes, which are enzymes that contain metal ions as cofactors. These interactions can modulate the enzyme’s catalytic activity, either enhancing or inhibiting the biochemical reactions they catalyze .
Cellular Effects
The effects of (1-isopropyl-1H-imidazol-2-yl)methanol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, (1-isopropyl-1H-imidazol-2-yl)methanol may affect the activity of kinases and phosphatases, which are enzymes that play crucial roles in cell signaling. By modulating these enzymes, (1-isopropyl-1H-imidazol-2-yl)methanol can alter the phosphorylation state of proteins, thereby impacting gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, (1-isopropyl-1H-imidazol-2-yl)methanol exerts its effects through specific binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in metalloenzymes, affecting their structure and function. Additionally, (1-isopropyl-1H-imidazol-2-yl)methanol can act as an inhibitor or activator of certain enzymes, depending on the context of the interaction. These binding interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-isopropyl-1H-imidazol-2-yl)methanol can change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that (1-isopropyl-1H-imidazol-2-yl)methanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to (1-isopropyl-1H-imidazol-2-yl)methanol in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of (1-isopropyl-1H-imidazol-2-yl)methanol vary with different dosages in animal models. At low doses, (1-isopropyl-1H-imidazol-2-yl)methanol may have minimal impact on cellular function, while higher doses can lead to significant biological effects. Threshold effects have been observed, where a certain concentration of (1-isopropyl-1H-imidazol-2-yl)methanol is required to elicit a measurable response. At very high doses, (1-isopropyl-1H-imidazol-2-yl)methanol can exhibit toxic or adverse effects, potentially disrupting normal cellular processes and leading to cell death .
Metabolic Pathways
(1-isopropyl-1H-imidazol-2-yl)methanol is involved in various metabolic pathways. It can interact with enzymes and cofactors that are part of metabolic networks, influencing the flux of metabolites through these pathways. For example, (1-isopropyl-1H-imidazol-2-yl)methanol may affect the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules. These interactions can alter the levels of metabolites and the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of (1-isopropyl-1H-imidazol-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, (1-isopropyl-1H-imidazol-2-yl)methanol can be distributed to various cellular compartments, where it can exert its biological effects. The localization and accumulation of (1-isopropyl-1H-imidazol-2-yl)methanol are influenced by its interactions with cellular transport mechanisms and binding proteins .
Subcellular Localization
The subcellular localization of (1-isopropyl-1H-imidazol-2-yl)methanol is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of (1-isopropyl-1H-imidazol-2-yl)methanol can affect its interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
(1-propan-2-ylimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(2)9-4-3-8-7(9)5-10/h3-4,6,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVALOXOWYHUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434795 | |
| Record name | (1-isopropyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135205-82-2 | |
| Record name | (1-isopropyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the structure of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol in the context of its potential applications?
A1: The abstract highlights that (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol "and its derivatives have the potential to be used as precursors to the synthesis of biomimetic chelating ligands" []. This suggests that the specific arrangement of the adamantyl, isopropyl, and imidazole groups within the molecule, along with the reactive methanol moiety, makes it a suitable starting point for creating molecules that can selectively bind metal ions. This chelating ability is crucial for various biological processes and could lead to applications in fields like medicine or catalysis.
Q2: What spectroscopic data confirms the identity of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol?
A2: The research paper confirms the successful synthesis and characterization of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol using ¹H and ¹³C{¹H} NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




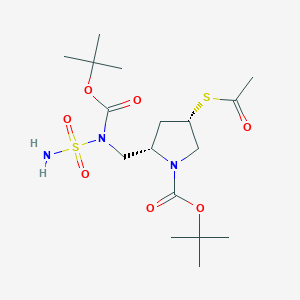
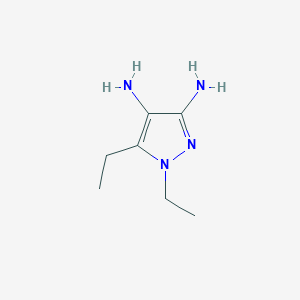



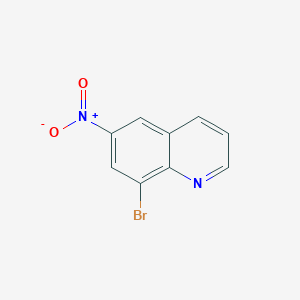

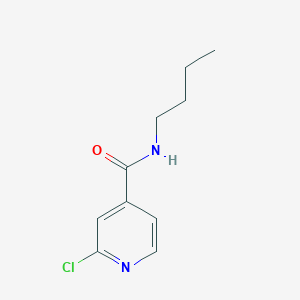
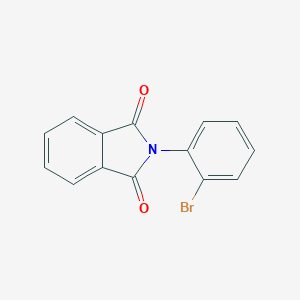
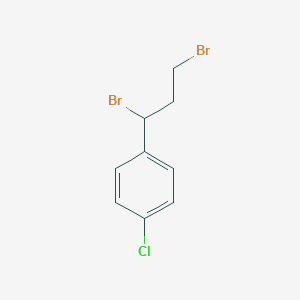
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)
